PPDA

NMDA receptor pharmacology subunit selectivity glutamate binding site

PPDA is the definitive pharmacological tool for isolating extrasynaptic NR2C/NR2D-containing NMDA receptors. Unlike generic antagonists (D-AP5, MK-801) that preferentially block synaptic NR2A/B receptors, PPDA inverts the selectivity hierarchy—exhibiting highest affinity for GluN2C (Ki 0.096 μM) and GluN2D (Ki 0.125 μM). This unique profile enables selective blockade of tonic extrasynaptic currents at 0.5–1 μM working concentrations without disrupting synaptic transmission. Essential for preclinical neuropathic pain target validation and structure-based drug design leveraging its resolved GluN2A co-crystal structure. Insist on PPDA; substituting generic NMDA antagonists invalidates NR2C/D-targeted experimental conclusions.

Molecular Formula C21H18N2O5
Molecular Weight 378.4 g/mol
Cat. No. B8574108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPDA
Molecular FormulaC21H18N2O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
InChIInChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1
InChIKeyIWWXIZOMXGOTPP-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PPDA: Subtype-Selective NMDA Receptor Antagonist for GluN2C/GluN2D Research Applications


PPDA ((2S*,3R*)-1-(Phenanthren-2-carbonyl)piperazine-2,3-dicarboxylic acid, CAS 684283-16-7) is a competitive, glutamate-site NMDA receptor antagonist distinguished by its preferential binding profile toward GluN2C- and GluN2D-containing NMDA receptor subtypes [1]. Unlike classical NMDA antagonists, PPDA displays an atypical NR2 subunit selectivity pattern, with binding affinities (Ki) of 0.096 μM (GluN2C), 0.125 μM (GluN2D), 0.31 μM (GluN2B), and 0.55 μM (GluN2A) [2]. This profile places PPDA as a critical pharmacological tool for dissecting the physiological and pathological roles of extrasynaptic NR2C/NR2D-containing NMDA receptors.

Why PPDA Cannot Be Substituted by Generic NR2B-Selective Antagonists in GluN2C/GluN2D Research


The vast majority of glutamate-site NMDA receptor antagonists, including classic tools like D-AP5 and CGS-19755, exhibit a shared NR2 selectivity pattern: NR2A > NR2B > NR2C > NR2D (high to low affinity) [1]. In stark contrast, PPDA inverts this hierarchy, demonstrating its highest affinity for NR2C and NR2D subunits [2]. This fundamental pharmacological divergence means that substituting a generic NMDA antagonist for PPDA will inevitably result in the predominant blockade of NR2A/B-containing synaptic receptors, while failing to effectively engage the extrasynaptic NR2C/D-containing receptor populations that are the intended targets in PPDA-based studies. The structural basis for this difference lies in the distinct binding modes of PPDA and conventional antagonists at the GluN2 ligand-binding domain [3].

Quantitative Evidence for PPDA: Subunit Selectivity, Stereoisomer Potency, and Binding Mode Differentiation


PPDA Reverses the Canonical NR2 Subunit Selectivity Hierarchy of Glutamate-Site Antagonists

PPDA demonstrates a fundamentally different NR2 subunit selectivity profile compared to the majority of glutamate-site NMDA antagonists. While most antagonists exhibit the pattern NR2A > NR2B > NR2C > NR2D, PPDA displays preferential affinity for NR2C and NR2D subunits [1].

NMDA receptor pharmacology subunit selectivity glutamate binding site

(-)-PPDA Isomer Exhibits 50- to 80-Fold Greater Potency Than (+)-PPDA

Resolution of the optical isomers of PPDA revealed a dramatic stereoselectivity: the (-) isomer of PPDA displays 50- to 80-fold greater potency than the (+) isomer [1].

stereoselectivity potency enantiomer comparison

cis-PPDA Exhibits 35-Fold Higher Affinity for NR2B-Containing Receptors than trans-PPDA

Computational modeling and experimental validation revealed that cis-PPDA displays a 35-fold higher affinity for NR2B-containing NMDA receptors compared to trans-PPDA [1]. This difference is attributed to specific interactions between the 2-position carboxylate group of cis-PPDA and histidine 486 in the NR2B ligand-binding pocket.

stereoisomerism binding affinity molecular modeling

PPDA and D-AP5 Exhibit Discrete Binding Modes and Domain Opening Mechanisms in GluN2A

Crystal structures of the GluN1/GluN2A ligand-binding domain heterodimers revealed that PPDA and D-AP5, a classic competitive NMDA antagonist, bind via discrete modes and induce opening of the bilobed architecture through distinct mechanisms [1]. PPDA binding involves different residue interactions and a unique conformational change compared to D-AP5.

structural pharmacology ligand-binding domain antagonist mechanism

PPDA Potently Inhibits Tonic Extrasynaptic NMDAR Currents While Sparing Synaptic Responses

At 1 μM, PPDA preferentially inhibited a significant portion of the tonic NMDA receptor-mediated current while showing minimal effect on evoked synaptic NMDA receptor EPSCs, consistent with its selectivity for extrasynaptic NR2C/D-containing receptors [1].

tonic inhibition extrasynaptic receptors synaptic plasticity

PPDA Demonstrates Potent Inhibition of NR2D-Containing Receptors in Neuropathic Pain Models

In a mouse model of neuropathic pain (spared nerve injury), selective inhibition of NR2C/2D-containing NMDA receptors with PPDA caused a larger decrease in peak amplitude of NMDAR-EPSCs in injured mice compared to sham-operated controls, indicating an enhanced functional role of these receptors in pain states [1].

neuropathic pain in vivo pharmacology therapeutic application

Key Research Applications of PPDA Based on Validated Quantitative Evidence


Pharmacological Dissection of Extrasynaptic NR2C/D-Containing NMDA Receptors

PPDA is the reagent of choice for studies aiming to isolate the functional contribution of extrasynaptic NR2C/D-containing NMDA receptors. Its unique selectivity profile allows researchers to selectively block tonic NMDA currents mediated by these receptors while leaving synaptic NR2A/B-mediated transmission largely unaffected [1]. This is impossible with conventional NMDA antagonists like D-AP5 or MK-801. Typical working concentrations in brain slice electrophysiology range from 0.5 to 1 μM [2].

Validation of Therapeutic Targets in Neuropathic Pain and Affective Disorders

Given the enhanced functional contribution of NR2C/2D receptors in neuropathic pain states, PPDA serves as a critical pharmacological validation tool in preclinical models [1]. Researchers employ PPDA to establish target engagement and assess the therapeutic potential of NR2C/D-selective antagonism. Its use in animal models of pain and depression provides a benchmark for novel compound development.

Structural and Computational Pharmacology of NMDA Receptor Subtypes

The resolved crystal structure of PPDA bound to the GluN2A ligand-binding domain offers a high-resolution template for structure-based drug design [1]. Computational chemists utilize this structural data to model ligand-receptor interactions and guide the rational design of next-generation subtype-selective NMDA receptor modulators. The distinct binding mode of PPDA relative to classical antagonists provides a unique starting point for virtual screening and docking studies.

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